1-Azidohexane

Overview

Description

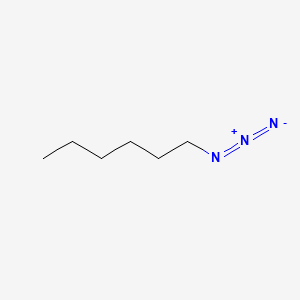

1-Azidohexane is an organic compound with the molecular formula C6H13N3. It consists of a six-carbon chain (hexane) with an azide group (N₃) attached to the first carbon atom. The azide group is a highly reactive functional group consisting of three nitrogen atoms linked together. This compound is known for its reactivity and is used in various chemical reactions and applications .

Preparation Methods

1-Azidohexane can be synthesized through several methods. One common synthetic route involves the reaction between 1-bromohexane and sodium azide in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{NaN}_3 \rightarrow \text{C}6\text{H}{13}\text{N}_3 + \text{NaBr} ] This method is widely used due to its simplicity and efficiency.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Azidohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting this compound with triphenylphosphine can yield 1-hexylamine.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.

Decomposition Reactions: This compound is thermally unstable and can decompose exothermically to form nitrogen gas, hydrocarbons, and potentially toxic byproducts.

Scientific Research Applications

Synthetic Organic Chemistry

1-Azidohexane is primarily utilized in synthetic organic chemistry, particularly in click chemistry . The azide group allows for selective reactions with alkenes and alkynes, facilitating the formation of stable triazole linkages. This reactivity is crucial for developing new materials and functionalized compounds.

Case Study: Alkene–Azide Chemistry

A notable study explored a one-step Hüisgen 1,3-dipolar cycloaddition reaction using this compound. This method enabled the synthesis of a library of small molecules and polymers without the need for solvents or catalysts. The reactions were conducted at elevated temperatures (80–100 °C), yielding products with over 90% purity . Such methodologies demonstrate the efficiency of this compound in producing complex structures through straightforward reactions.

Material Science

The unique properties of this compound make it valuable in material science, particularly in the development of functionalized surfaces and coatings. Its ability to form self-assembled monolayers on various substrates enhances surface properties, which can be tailored for specific applications.

Case Study: Functionalization of Gold Surfaces

Research involving gold surfaces functionalized with this compound-1-thiol showcased its potential in membrane engineering. By introducing azide functionalities, researchers could facilitate copper-catalyzed azide-alkyne cycloaddition reactions, leading to enhanced biotic-abiotic interfaces . This application highlights how this compound can serve as a critical component in advancing nanotechnology and biomaterials.

Biological Applications

While limited data exists regarding the biological applications of this compound, its azide group suggests potential uses in bioconjugation and drug delivery systems. The ability to selectively react with biomolecules opens avenues for developing targeted therapies.

Potential for Drug Delivery

The azide functionality can be leveraged to attach drugs to carriers through click chemistry, enhancing the specificity and efficacy of drug delivery systems. This application is particularly promising in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic impact.

Safety and Handling Considerations

Due to its hazardous nature associated with the azide group, handling this compound requires strict safety precautions. It should be used in well-ventilated fume hoods with appropriate personal protective equipment, including gloves and goggles. Understanding these safety measures is crucial for researchers working with this compound.

Comparative Analysis with Related Compounds

To contextualize the utility of this compound, a comparison with structurally similar compounds reveals its unique advantages:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Azidopentane | C₅H₁₃N₃ | Shorter carbon chain; similar reactivity |

| 1-Azidooctane | C₈H₁₉N₃ | Longer carbon chain; potential for different solubility |

| Benzyl Azide | C₇H₈N₃ | Aromatic system; distinct electronic properties |

| 2-Azidopropane | C₃H₇N₃ | Branched structure; different steric hindrance |

The medium-length carbon chain of this compound provides a balance between reactivity and stability, making it particularly useful for applications that require moderate solubility while retaining high reactivity.

Mechanism of Action

The mechanism of action of 1-azidohexane is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active compounds. This reactivity is exploited in click chemistry to create bioconjugates and functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the compounds formed from this compound.

Comparison with Similar Compounds

1-Azidohexane can be compared with other similar compounds, such as:

1-Azidobutane: Similar to this compound but with a shorter carbon chain. It exhibits similar reactivity but may have different physical properties.

1-Azidooctane: Similar to this compound but with a longer carbon chain. It also exhibits similar reactivity but may have different solubility and stability.

1-Azidopentane: Another similar compound with a five-carbon chain.

The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.

Biological Activity

1-Azidohexane (C6H13N3) is a short-chain alkyl azide that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, highlighting its role in membrane synthesis, interactions with biomolecules, and potential applications in drug delivery and biosensing.

This compound is characterized by the presence of an azide functional group (-N3) attached to a hexane chain. Its chemical structure allows for various reactions, particularly in click chemistry, where it can participate in cycloaddition reactions to form stable products.

Membrane Synthesis

Research indicates that this compound plays a significant role in synthetic membrane formation. In a study involving giant vesicles (GVs), this compound was used alongside lysolecithin and cholesterol to create lipid dispersions. The addition of a copper catalyst facilitated the cycloaddition reaction, leading to the production of synthetic phospholipids with triazole rings. This process demonstrated that this compound can enhance membrane integrity and promote the budding and division of GVs, which are essential for cellular functions and synthetic biology applications .

Interaction with Biomolecules

This compound has been utilized in the development of DNA nano-biosensors. A study showed that self-assembled monolayers containing this compound-thiol facilitated the immobilization of DNA. This interaction is crucial for biosensing applications, where the detection of specific biomolecules can lead to advancements in diagnostics and therapeutics .

Case Study 1: Membrane Modification

In a recent experiment, researchers investigated the effects of this compound on microbial membranes. The study found that when combined with other lipid components, this compound significantly altered membrane permeability. This modification was linked to increased susceptibility to antimicrobial agents, suggesting potential applications in enhancing drug delivery systems .

Research Findings

Properties

IUPAC Name |

1-azidohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3/c1-2-3-4-5-6-8-9-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQRCGONYHVDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219326 | |

| Record name | Hexane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-45-0 | |

| Record name | Hexyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 1-Azidohexane?

A1: this compound can be synthesized through several methods. Two prominent approaches highlighted in recent research include:

- Reaction of Trialkylboranes with Lead(IV) Acetate Azide: This method utilizes a hydroboration reaction followed by treatment with lead(IV) acetate azide. [] This one-pot synthesis allows for the conversion of 1-hexene to this compound with moderate yields.

Q2: What is the structural characterization of this compound?

A2: this compound is characterized by the following:

- Molecular Formula: C6H13N3 []

- Spectroscopic Data: Although the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the compound's structure and functional groups. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.